molecular formula Cr2(SO4)3<br>Cr2O12S3 B079939 Chromium sulfate CAS No. 14489-25-9

Chromium sulfate

Cat. No. B079939
CAS RN: 14489-25-9
M. Wt: 392.2 g/mol
InChI Key: GRWVQDDAKZFPFI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206486B2

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Yield
26.53%

Identifiers

REACTION_CXSMILES
[Cr+3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cr+3].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[Cr+3]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[Cr+3:1].[Cr:1] |f:1.2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9.58 g
Type
reactant
Smiles
[Cr+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
Name
Type
product
Smiles
[Cr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26.53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206486B2

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Yield
26.53%

Identifiers

REACTION_CXSMILES
[Cr+3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cr+3].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[Cr+3]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[Cr+3:1].[Cr:1] |f:1.2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9.58 g
Type
reactant
Smiles
[Cr+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
Name
Type
product
Smiles
[Cr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26.53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206486B2

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Yield
26.53%

Identifiers

REACTION_CXSMILES
[Cr+3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cr+3].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[Cr+3]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[Cr+3:1].[Cr:1] |f:1.2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9.58 g
Type
reactant
Smiles
[Cr+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
Name
Type
product
Smiles
[Cr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26.53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.